Picolinoyl chloride hydrochloride (CAS 39901-94-5) is the hydrochloride salt of pyridine-2-carbonyl chloride, functioning as a highly reactive, electrophilic acylating agent widely utilized in pharmaceutical synthesis, peptide capping, and analytical derivatization. By stabilizing the inherently moisture-sensitive picolinoyl chloride free base as a solid hydrochloride salt, this compound provides a weighable, shelf-stable reagent for the direct installation of the picolinoyl moiety. Its procurement is primarily driven by its superior reactivity in amidation and esterification workflows compared to free picolinic acid, eliminating the need for expensive peptide coupling reagents while ensuring high atom economy and process scalability[1].
Substituting picolinoyl chloride hydrochloride with its free acid precursor (picolinic acid) or its structural isomers (nicotinoyl or isonicotinoyl chloride) fundamentally alters reaction efficiency and product stability. Free picolinic acid requires stoichiometric coupling agents, which complicate downstream purification and often fail in sterically hindered or poorly nucleophilic acylations. Furthermore, the ortho-nitrogen in the picolinoyl group provides unique pyridinium-π coordination and neighboring-group effects that are absent in the meta- (nicotinoyl) and para- (isonicotinoyl) isomers. This specific structural feature is critical for preserving intermediate stability in peptide synthesis and maximizing ionization efficiency in mass spectrometry, meaning generic in-class substitution leads to immediate, quantifiable losses in yield, stability, or analytical sensitivity[1].
In the synthesis of Nek2/Hec1 inhibitor analogues, the acylation of 4-(2,4-dimethylphenyl)thiazol-2-ylamine was evaluated using different pyridinecarbonyl chloride isomers. Reactions employing picolinoyl chloride hydrochloride achieved isolated yields of 87–93%. In contrast, substitution with the meta-isomer, nicotinoyl chloride hydrochloride, under identical conditions resulted in significantly lower yields of 64–73%. This demonstrates the enhanced electrophilicity and favorable reaction kinetics of the ortho-substituted acid chloride in sterically demanding amidation workflows [1].
| Evidence Dimension | Isolated amidation yield |
| Target Compound Data | 87–93% isolated yield |
| Comparator Or Baseline | 64–73% isolated yield (Nicotinoyl chloride hydrochloride) |
| Quantified Difference | 14–29% absolute increase in isolated yield |
| Conditions | DMAP, CH2Cl2, 0 °C to room temperature |
Higher amidation yields directly reduce raw material waste and simplify chromatographic purification in API manufacturing.
During the chemical synthesis of proteins using N,S-benzylidene thioacetals, intermediate stability under acidic conditions is a critical bottleneck. When used as a capping agent, picolinoyl chloride hydrochloride installed a picolinoyl group that remained nearly intact (>90% stability) even after 3 hours of acidolysis treatment. In direct contrast, standard acetyl- or carbamate-protected intermediates underwent complete deprotection under the same conditions. Furthermore, attempting to use nicotinoyl or isonicotinoyl isomers resulted in poor or no capping, proving that the ortho-nitrogen of the picolinoyl group is uniquely required for the protective pyridinium-π coordination [1].
| Evidence Dimension | Protecting group stability under acidolysis |
| Target Compound Data | >90% intact after 3 hours of acidolysis |
| Comparator Or Baseline | Complete deprotection (Acetyl/carbamate caps) |
| Quantified Difference | Near-total preservation vs. complete degradation |
| Conditions | Acidolysis conditions for N,S-benzylidene thioacetal dipeptides |
Procurement of the picolinoyl capping agent prevents premature deprotection during complex peptide synthesis, drastically improving overall sequence yields.
For the trace quantification of hydroxysteroids such as estrone and estradiol in human serum, underivatized molecules suffer from poor ionization efficiency. Derivatization using picolinoyl chloride hydrochloride quantitatively converts these targets into picolinoyl esters, which readily form highly stable [M+H]+ ions. Comparative LC-ESI-MS analysis demonstrated that the picolinoyl derivatives yielded a 100-fold higher detection response compared to the underivatized intact molecules. This massive signal amplification enables limits of quantification (LOQ) as low as 0.5–1.0 pg/mL in complex biological matrices [1].
| Evidence Dimension | LC-ESI-MS detection response (Signal intensity) |
| Target Compound Data | 100x signal intensity |
| Comparator Or Baseline | 1x signal intensity (Underivatized intact molecule) |
| Quantified Difference | 100-fold enhancement in detection sensitivity |
| Conditions | Positive mode LC-ESI-MS (Selected Reaction Monitoring) |
Utilizing this specific derivatization reagent allows analytical laboratories to achieve ultra-trace quantification without upgrading expensive mass spectrometry hardware.
The generation of picolinoyl chloride free base typically requires the removal of excess thionyl chloride via rotary evaporation, a process that causes significant equipment corrosion and yields an unstable intermediate. By isolating the reagent as picolinoyl chloride hydrochloride via a dichloromethane crystallization protocol, process chemists obtained a stable, free-flowing powder in 81% yield with >99% HPLC purity. This hydrochloride salt formulation eliminates the need for corrosive distillation steps and allows for direct, weighable use in subsequent Friedel-Crafts acylations or amidations [1].
| Evidence Dimension | Process handling and equipment impact |
| Target Compound Data | Free-flowing powder, >99% purity, no distillation required |
| Comparator Or Baseline | Unstable intermediate requiring corrosive rotary evaporation (Free base acid chloride) |
| Quantified Difference | Elimination of corrosive distillation while maintaining 81% isolated yield |
| Conditions | Multi-gram scale synthesis and crystallization from dichloromethane |
Procuring the stabilized hydrochloride salt drastically reduces equipment wear and handling hazards in scale-up manufacturing environments.
Picolinoyl chloride hydrochloride is the reagent of choice for installing pyridine-2-carbonyl motifs in small-molecule drug candidates. Its high electrophilicity ensures superior yields compared to isomeric acid chlorides, making it ideal for sterically hindered or weakly nucleophilic amine substrates where free picolinic acid coupling fails[1].
In complex protein chemical synthesis, this compound is utilized to install picolinoyl capping groups on N,S-benzylidene thioacetals. The unique pyridinium-π coordination provided by the ortho-nitrogen ensures that the intermediate remains stable under harsh acidolysis conditions, outperforming standard acetyl or carbamate protecting groups[2].
Analytical laboratories procure this reagent to derivatize poorly ionizing compounds, such as estrogens and corticosteroids, prior to LC-ESI-MS analysis. The quantitative formation of picolinoyl esters enhances ionization efficiency, providing up to a 100-fold increase in detection sensitivity and enabling sub-picogram per milliliter quantification limits [3].
Corrosive;Irritant